molecular formula C17H21ClN4OS B1662607 Desmethyl-YM 298198

Desmethyl-YM 298198

カタログ番号: B1662607
分子量: 364.9 g/mol
InChIキー: SWKZWXJQIDXGLX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Desmethyl-YM 298198 is a compound derived from YM 298198, known for its role as a selective antagonist of metabotropic glutamate receptor type 1 (mGluR1). This receptor is part of the group I metabotropic glutamate receptors, which are coupled to Gq/11 and activate phospholipase C. This compound has shown potential in various scientific research applications, particularly in the field of neuroscience .

準備方法

デスメチル-YM 298198の合成には、コア構造である6-アミノ-N-シクロヘキシル-3-メチルチアゾロ[3,2-a]ベンゾイミダゾール-2-カルボキサミドの調製から始まるいくつかのステップが含まれます。合成ルートには通常、次のステップが含まれます。

    チアゾロ[3,2-a]ベンゾイミダゾールコアの形成: これは、適切な前駆体を制御された条件下で環化させることにより行われます。

    アミノ化: 6位にアミノ基を導入します。

    N-シクロヘキシル化: 窒素原子にシクロヘキシル基を付加します。

    カルボキサミド形成: 2位にカルボキサミド基を導入します。

工業的な製造方法では、これらのステップを最適化して収量と純度を高めることがあり、自動合成装置と厳格な品質管理基準が使用されることがよくあります .

化学反応の分析

デスメチル-YM 298198は、次のものを含むさまざまな化学反応を起こします。

    酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤によって促進される可能性があります。

    還元: 還元反応には、水素化リチウムアルミニウムなどの試薬が関与する可能性があります。

    置換: 一般的な置換反応には、求核置換反応があり、水酸化物イオンなどの求核剤が官能基を置換します。

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元はアミンの形成につながる可能性があります .

4. 科学研究への応用

デスメチル-YM 298198には、いくつかの科学研究の用途があります。

科学的研究の応用

Pharmacological Properties

Affinity and Selectivity
Desmethyl-YM 298198 exhibits high affinity for mGlu1 receptors, with a Ki value reported at approximately 19 nM. It is inactive at other mGlu receptor subtypes (mGlu2-7) and ionotropic receptors, making it a highly selective compound for mGlu1 receptors . This selectivity is crucial for minimizing off-target effects, which is a common issue with less selective compounds.

Mechanism of Action
As a non-competitive antagonist, this compound inhibits the activation of mGlu1 receptors without competing with glutamate for binding. This mechanism allows it to effectively modulate synaptic transmission mediated by mGlu1 receptors . The compound has been shown to inhibit glutamate-induced inositol phosphate (IP) production more potently than other antagonists like CPCCOEt, highlighting its superior efficacy in experimental settings .

Therapeutic Potential

Neurological Disorders
Given its action on mGlu1 receptors, this compound has potential applications in treating various neurological disorders. Research indicates that modulation of mGlu1 receptor activity may be beneficial in conditions such as anxiety, depression, and neurodegenerative diseases. The ability to selectively inhibit mGlu1 could lead to reduced side effects compared to broader-spectrum treatments .

Antinociceptive Effects
In vivo studies have demonstrated that this compound exhibits antinociceptive effects in hyperalgesic mice models. This suggests that the compound could be explored as a therapeutic agent for pain management, particularly in chronic pain conditions where traditional analgesics may be ineffective or have undesirable side effects .

Table 1: Summary of Research Findings on this compound

Study ReferenceFocus AreaKey Findings
Potency and SpecificityDemonstrated IC50 values of 24 nM for mGlu1 inhibition; slow onset and reversibility characteristics noted.
In Vivo EfficacyShowed significant antinociceptive effects in hyperalgesic mouse models; supports potential for pain management applications.
Selective AntagonismConfirmed high selectivity for mGlu1 over other receptor types; implications for reducing side effects in therapeutic use.

作用機序

デスメチル-YM 298198は、mGluR1を選択的かつ非競合的に拮抗することにより、その効果を発揮します。この阻害は、細胞内カルシウムの放出とプロテインキナーゼCの活性化に関与するホスホリパーゼC経路など、下流のシグナル伝達経路の活性化を防ぎます。 これらの経路を遮断することにより、デスメチル-YM 298198はニューロンの興奮性とシナプスの伝達を調節することができ、観察された薬理学的効果をもたらします .

6. 類似の化合物との比較

デスメチル-YM 298198は、次のような他のmGluR1拮抗薬と比較されます。

    YM 298198: デスメチル-YM 298198が誘導された親化合物です。同様の薬理学的特性を共有していますが、化学構造が異なります。

    JNJ-16259685: 化学構造と薬物動態プロファイルが異なる別の選択的mGluR1拮抗薬です。

    CPCCOEt: 結合特性と効果が異なる非競合的mGluR1拮抗薬です。

デスメチル-YM 298198は、mGluR1に対する高い親和性、選択性、非競合的拮抗作用によりユニークであり、研究と潜在的な治療的用途のための貴重なツールとなっています .

類似化合物との比較

Desmethyl-YM 298198 is compared with other mGluR1 antagonists, such as:

    YM 298198: The parent compound from which this compound is derived. It shares similar pharmacological properties but differs in its chemical structure.

    JNJ-16259685: Another selective mGluR1 antagonist with a different chemical structure and pharmacokinetic profile.

    CPCCOEt: A noncompetitive mGluR1 antagonist with distinct binding properties and effects.

This compound is unique due to its high affinity, selectivity, and noncompetitive antagonism of mGluR1, making it a valuable tool for research and potential therapeutic applications .

生物活性

Desmethyl-YM 298198 is a derivative of the potent metabotropic glutamate receptor 1 (mGlu1) antagonist, YM 298198. This compound has garnered attention due to its high affinity and selectivity for mGlu1 receptors, which play a critical role in various neurological processes. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Name : this compound
  • CAS Number : 1177767-57-5
  • Molecular Weight : 364.9 Da
  • Purity : >99%
  • Chemical Structure :
    • Formula: C₁₇H₂₁ClN₄OS

Pharmacological Profile

This compound exhibits a non-competitive antagonistic action on mGlu1 receptors. Its binding affinity is characterized by a Ki value of approximately 19 nM, indicating significant potency compared to other known antagonists. The compound is inactive at other mGlu receptor subtypes (mGlu2-7) and does not affect ionotropic receptors or glutamate transporters at concentrations up to 10 μM .

Table 1: Comparative Binding Affinities

CompoundKi (nM)SelectivityActivity Type
This compound19HighNon-competitive antagonist
YM 29819824HighNon-competitive antagonist
CPCCOEt6300LowNon-competitive antagonist

This compound inhibits the synaptic activation of mGlu1 receptors in a concentration-dependent manner. The compound's slow onset and prolonged action are notable; for instance, it takes approximately 10 minutes to achieve maximum inhibition compared to faster antagonists like MCPG, which reaches equilibrium within about three minutes . This characteristic suggests that this compound may be particularly useful in studies requiring sustained receptor inhibition.

Biological Effects

Studies have demonstrated that this compound effectively inhibits glutamate-induced inositol phosphate (IP) production, showcasing its potential in modulating glutamatergic signaling pathways. Its IC50 for inhibiting IP production is reported at around 16 nM, making it more potent than CPCCOEt . Furthermore, this compound has shown antinociceptive effects in hyperalgesic mice models, indicating its potential for therapeutic applications in pain management .

Case Studies and Research Findings

  • In Vitro Studies : In brain slice preparations, this compound demonstrated significant inhibition of mGlu1-mediated responses without affecting fast AMPA receptor-mediated synaptic transmission. This specificity is crucial for reducing off-target effects during experimental applications .
  • In Vivo Studies : The compound has been tested in vivo and shown to possess antinociceptive properties. In experiments with hyperalgesic mice, administration of this compound resulted in reduced pain sensitivity, suggesting its potential as a novel analgesic agent .
  • Comparative Efficacy : When compared with other mGlu1 antagonists, this compound exhibited superior potency and selectivity, making it a promising candidate for further development in therapeutic contexts targeting neurological disorders linked to mGlu1 receptor dysregulation .

Q & A

Basic Research Questions

Q. What are the recommended in vitro assays for evaluating Desmethyl-YM 298198’s antagonistic activity on metabotropic glutamate receptors (mGluRs)?

  • Methodological Answer : this compound’s receptor activity can be assessed using:

  • Radioligand Binding Assays : Measure competitive displacement of labeled ligands (e.g., [³H]LY341495) to quantify affinity (Ki) for mGluR subtypes .
  • Calcium Imaging : Monitor intracellular Ca<sup>2+</sup> flux in HEK293 cells expressing recombinant mGluRs to determine functional antagonism (IC50) .
  • cAMP Inhibition Assays : Evaluate Gi/o-coupled receptor activity via forskolin-induced cAMP accumulation .
    Data Table: Example IC50 values from calcium imaging (mGluR1):
Concentration (nM)Response (% Inhibition)
1025 ± 3.2
10068 ± 4.5
100092 ± 2.1

Q. How should researchers synthesize and characterize this compound to ensure purity and structural fidelity?

  • Methodological Answer :

  • Synthesis : Follow protocols for YM 298198 analogs, substituting methylation steps with demethylation via controlled hydrolysis .
  • Characterization :
  • HPLC-MS : Confirm molecular weight (MW: 299.3 g/mol) and purity (>95%) using C18 reverse-phase columns .
  • NMR Spectroscopy : Validate absence of methyl groups via <sup>1</sup>H-NMR (δ 2.1–2.3 ppm region) .
  • Elemental Analysis : Verify C, H, N composition within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro receptor binding affinity and in vivo behavioral outcomes for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma/brain concentration-time curves to assess blood-brain barrier penetration (e.g., LC-MS/MS) .
  • Dose-Response Optimization : Use allometric scaling from rodent models to align in vitro IC50 with effective in vivo doses .
  • Receptor Occupancy Studies : Combine PET imaging with radiolabeled this compound to correlate target engagement with behavioral effects .
    Example Contradiction: A study showed 50 μM YM 298198 reduced cocaine-seeking behavior in rats, but in vitro IC50 was 100 nM. This suggests off-target effects or metabolite interference .

Q. What experimental strategies differentiate this compound’s subtype selectivity among mGluR1/5 isoforms?

  • Methodological Answer :

  • Chimeric Receptor Constructs : Replace mGluR1/5 extracellular domains to isolate binding determinants .
  • Molecular Dynamics Simulations : Model ligand-receptor interactions to predict selectivity (e.g., hydrophobic pocket occupancy in mGluR1) .
  • Knockout Models : Compare responses in mGluR1<sup>-/-</sup> vs. mGluR5<sup>-/-</sup> mice to isolate subtype-specific effects .

Q. How should researchers address variability in this compound’s stability under physiological conditions?

  • Methodological Answer :

  • Stability Assays : Incubate compound in simulated gastric fluid (pH 2.0) and plasma (37°C) for 24 hours, monitoring degradation via HPLC .
  • Metabolite Identification : Use hepatocyte incubations + HR-MS to detect major metabolites (e.g., oxidative derivatives) .
  • Formulation Adjustments : Test cyclodextrin-based encapsulation to enhance aqueous stability .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing concentration-dependent effects of this compound in dose-response studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a sigmoidal model (Hill equation) to calculate EC50/IC50 and Hill coefficients .
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates (α = 0.05) .
  • Power Analysis : Ensure sample size (n ≥ 6) achieves 80% power for detecting 20% effect sizes .

Q. How can researchers ensure reproducibility of this compound’s effects across different neuronal preparations?

  • Methodological Answer :

  • Standardized Protocols : Predefine culture conditions (e.g., primary cortical neurons vs. SH-SY5Y cells) and agonist stimulation parameters .
  • Cross-Lab Validation : Share compound batches and protocols via open-access repositories (e.g., Zenodo) .
  • Negative Controls : Include vehicle-treated and non-transfected cells to rule out basal activity .

Q. Ethical and Reporting Standards

Q. What ethical considerations apply to studies using this compound in animal models of addiction or neurological disorders?

  • Methodological Answer :

  • 3Rs Compliance : Minimize animal use via within-subject designs (e.g., crossover studies) .
  • Behavioral Endpoints : Avoid prolonged withdrawal or aversive stimuli; use non-invasive measures (e.g., conditioned place preference) .
  • Data Transparency : Publish raw behavioral datasets with metadata (e.g., Open Science Framework) .

特性

IUPAC Name

7-amino-N-cyclohexyl-1-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS.ClH/c1-10-15(16(22)19-12-5-3-2-4-6-12)23-17-20-13-8-7-11(18)9-14(13)21(10)17;/h7-9,12H,2-6,18H2,1H3,(H,19,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKZWXJQIDXGLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC3=C(N12)C=C(C=C3)N)C(=O)NC4CCCCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desmethyl-YM 298198
Reactant of Route 2
Desmethyl-YM 298198
Reactant of Route 3
Reactant of Route 3
Desmethyl-YM 298198
Reactant of Route 4
Reactant of Route 4
Desmethyl-YM 298198
Reactant of Route 5
Reactant of Route 5
Desmethyl-YM 298198
Reactant of Route 6
Desmethyl-YM 298198

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。